molecular formula C9H14O3 B8323193 Ethyl 7-hydroxy-5-heptynoate

Ethyl 7-hydroxy-5-heptynoate

Cat. No.: B8323193
M. Wt: 170.21 g/mol
InChI Key: GXIKDKCDCOLKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-hydroxy-5-heptynoate is a high-purity chemical standard designed for research and development purposes. This compound is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for specific applications of this compound, which may include its use as a synthetic intermediate or building block in organic synthesis, particularly in the construction of more complex molecules. The precise mechanism of action and specific research value are dependent on the experimental context. Please handle all chemicals with appropriate safety precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 7-hydroxyhept-5-ynoate

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-3,5,7-8H2,1H3

InChI Key

GXIKDKCDCOLKGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC#CCO

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Features :

  • Ethynyl group at position 2.
  • Bulky diphenyl and ethoxycarbonyloxy substituents at position 5.
  • Molecular weight: Not explicitly stated, but estimated to exceed 300 g/mol due to diphenyl groups.

Key Differences :

  • The diphenyl groups introduce steric hindrance, reducing reactivity in nucleophilic additions compared to Ethyl 7-hydroxy-5-heptynoate.

Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate (CAS 89922-36-1)

Structural Features :

  • Double bond (enote) at position 2 vs. alkyne in the target compound.
  • Hydroxyl, methoxy, and methyl substituents at positions 5 and 6.
  • Molecular weight: 216.14 g/mol; XlogP = 1 (hydrophobic) .

Key Differences :

  • The enoate’s double bond is less reactive in cycloadditions compared to an alkyne.
  • Methoxy and methyl groups enhance hydrophobicity, reducing water solubility relative to this compound.

Ethyl 2-hydroxy-5-nitronicotinate

Structural Features :

  • Aromatic pyridine ring with nitro (-NO₂) and hydroxyl (-OH) substituents.
  • Molecular weight: 212.2 g/mol .

Key Differences :

  • The nitro group increases oxidative instability and acidity compared to aliphatic this compound.
  • Aromatic systems enable π-π stacking, unlike the aliphatic backbone of the target compound.

Hazards :

Ethyl Acetoacetate

Structural Features :

  • Keto-enol tautomerism (99% keto form at equilibrium).
  • Molecular weight: 130.14 g/mol; simpler structure without alkyne/hydroxyl groups .

Key Differences :

  • The absence of an alkyne limits applications in click chemistry.
  • Widely used as a diketone precursor in pharmaceuticals and fragrances, unlike the more specialized this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Functional Groups Key Substituents Reactivity Notes
This compound (hypothetical) ~170 (estimated) Ester, hydroxyl, alkyne Aliphatic chain High alkyne reactivity
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate >300 (estimated) Ester, alkyne, ethoxycarbonyloxy Diphenyl groups Steric hindrance reduces reactivity
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate 216.14 Ester, hydroxyl, methoxy, enoate Methyl, methoxy Hydrophobic; enoate less reactive
Ethyl 2-hydroxy-5-nitronicotinate 212.2 Ester, hydroxyl, nitro Pyridine ring Oxidative instability
Ethyl acetoacetate 130.14 Ester, keto-enol tautomerism None Broad synthetic utility

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 7-hydroxy-5-heptynoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via hydroxylation of 5-heptynoic acid derivatives followed by esterification. Key steps include:

  • Protection of the alkyne group using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during hydroxylation .
  • Hydroxylation via Sharpless asymmetric dihydroxylation or metal-catalyzed oxidation, with temperature control (0–25°C) to optimize stereoselectivity .
  • Esterification using ethyl chloride or ethanol with acid catalysts (e.g., H₂SO₄) under reflux. Yield depends on solvent polarity (e.g., THF vs. DCM) and reaction time .
    • Data Consideration : Compare yields using GC-MS or HPLC for purity assessment (>95% purity is typical for high-quality synthesis) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Focus on the hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) and alkyne proton (δ 2.1–2.3 ppm). Use deuterated solvents (e.g., CDCl₃) to avoid interference .
  • ¹³C NMR : Identify the ester carbonyl (δ 170–175 ppm) and alkyne carbons (δ 70–85 ppm).
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ester (1700–1750 cm⁻¹) functional groups .
    • Validation : Cross-reference spectral data with computational models (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-oxidation or ester hydrolysis) affect the stability of this compound?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–80°C), and humidity (40–80% RH). Monitor degradation products via LC-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, ester hydrolysis follows pseudo-first-order kinetics in acidic conditions .
  • Mitigation Strategies : Introduce steric hindrance (e.g., bulkier ester groups) or stabilize the hydroxyl group via hydrogen-bonding additives .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for hydroxylation or esterification steps. Use B3LYP/6-31G* basis sets for accuracy .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies for methodological differences (e.g., cell lines, concentration ranges, purity of compounds) .
  • Dose-Response Studies : Re-evaluate bioactivity using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with controlled compound purity (HPLC ≥98%) .
  • Mechanistic Studies : Use knockout models (e.g., gene-edited microbes) to isolate target pathways and reduce confounding variables .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing spectroscopic or chromatographic data?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR or LC-MS datasets to identify outliers or batch effects .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainties in kinetic or thermodynamic parameters .
  • Reproducibility : Document instrument calibration protocols (e.g., NMR shimming, LC column conditioning) and raw data archiving standards (FAIR principles) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Standardized Measurements : Use shake-flask or HPLC methods for solubility and logP determination under controlled pH and temperature .
  • Interlaboratory Comparisons : Participate in round-robin trials to validate methods and identify systematic errors .
  • Data Harmonization : Cross-validate results with computational models (e.g., COSMO-RS for solubility prediction) .

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